molecular formula C14H19FN2O2 B2752150 5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzamide CAS No. 2288709-80-6

5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzamide

Cat. No. B2752150
CAS RN: 2288709-80-6
M. Wt: 266.316
InChI Key: JRBBNSHJXQRWPM-UHFFFAOYSA-N
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Description

5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzamide is a chemical compound with the molecular formula C14H19FN2O2 . It is related to a class of compounds known as piperidine derivatives . Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide group with a fluoro substituent at the 5-position and a piperidin-1-yl ethoxy group at the 2-position . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 266.31 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved information.

Scientific Research Applications

Serotonin 1A Receptors in Alzheimer's Disease

Research involving the analogs of 5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzamide, such as 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, has demonstrated its utility in the study of serotonin 1A (5-HT(1A)) receptors in the brain. One study utilized this compound as a molecular imaging probe in conjunction with positron emission tomography (PET) to quantify 5-HT(1A) receptor densities in Alzheimer's disease patients. The study found significant decreases in receptor densities in both the hippocampi and raphe nuclei, correlating with clinical symptoms and decreased glucose utilization. This research highlights the potential of such compounds in exploring neurological conditions and their underlying molecular mechanisms (Kepe et al., 2006).

Radiosynthesis and Ligand Development

Compounds related to this compound have been developed as radioligands for neuroscience research. For instance, the synthesis of new radioiodinated ligands with high affinity for 5HT2-receptors demonstrates the versatility of this compound's structural framework in creating probes for γ-emission tomography. These radioligands have shown promise in in vitro and in vivo studies for selectively imaging serotonin receptors, offering insights into the serotonergic system's role in various psychiatric and neurological disorders (Mertens et al., 1994).

Molecular Dynamics and Quantum Chemical Studies

The chemical structure of this compound and its derivatives have been the subject of molecular dynamics and quantum chemical studies. These studies aim to predict the inhibition efficiencies of such compounds on metal corrosion, showcasing the potential of this chemical framework beyond biomedical applications. By analyzing adsorption behaviors and corrosion inhibition properties, researchers have gained valuable insights into the interaction mechanisms of piperidine derivatives with metal surfaces, which could have implications in materials science and engineering (Kaya et al., 2016).

Exploration of Serotonin Receptors for PET Imaging

Further research into analogs of this compound has explored their use in PET imaging to study serotonin receptors in the brain. One study developed fluorine-18-labeled carboxamides as analogs of WAY100635, a known PET tracer of serotonin 5-HT(1A) receptors. These studies contribute to the ongoing efforts to improve in vivo quantification of serotonin receptors, which is crucial for diagnosing and understanding neuropsychiatric disorders (Lang et al., 1999).

properties

IUPAC Name

5-fluoro-2-(2-piperidin-1-ylethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c15-11-4-5-13(12(10-11)14(16)18)19-9-8-17-6-2-1-3-7-17/h4-5,10H,1-3,6-9H2,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBBNSHJXQRWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=C(C=C(C=C2)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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